(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride
Description
(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetyl chloride is a specialized acetylating agent featuring a pyrazole ring substituted with three methyl groups at positions 3, 4, and 5, linked to an acetyl chloride functional group. This compound is structurally distinct from conventional acetyl chloride (CH₃COCl) due to the bulky, electron-rich pyrazole moiety, which imparts unique reactivity and selectivity. It is primarily employed in organic synthesis to introduce acetyl groups into complex molecules, particularly those requiring regioselective modification of heterocyclic frameworks. The pyrazole substituent enhances steric and electronic effects, making it valuable in pharmaceutical and agrochemical synthesis .
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4,5-trimethylpyrazol-1-yl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-5-6(2)10-11(7(5)3)4-8(9)12/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSMBZUYLSMHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride typically involves the reaction of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the acetic acid derivative is converted into the corresponding acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form (3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reaction Conditions: These reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, often at low temperatures to control the reaction rate.
Major Products
The major products formed from these reactions include various amides, esters, and thioesters, depending on the nucleophile used .
Scientific Research Applications
(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Pyrazole derivatives, including this compound, are investigated for their potential pharmacological activities, such as anti-inflammatory and anticancer properties.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride is primarily related to its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, which can modify the structure and function of target molecules. This reactivity is exploited in various synthetic and medicinal applications .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key differences between (3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride and analogous compounds:
Key Observations:
Reactivity :
- The pyrazole-substituted acetyl chloride exhibits moderate reactivity due to steric hindrance from the methyl groups, which slows nucleophilic attack compared to unsubstituted acetyl chloride .
- In contrast, acetyl chloride is highly reactive and prone to rapid hydrolysis, limiting its use in moisture-sensitive applications .
Applications :
- The pyrazole derivative is tailored for regioselective acetylation in heterocyclic systems, as demonstrated in the synthesis of sulfonamide derivatives (e.g., compound 25 in ) .
- Standard acetyl chloride is a general-purpose reagent for broad acetylation reactions, such as synthesizing esters, amides, and polymers .
Stability :
- The bulky pyrazole group may confer enhanced stability under ambient conditions compared to acetyl chloride, which requires stringent anhydrous handling .
Biological Activity
Overview
(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride is a derivative of pyrazole, a five-membered heterocyclic compound notable for its diverse biological activities. This compound, with the molecular formula C8H11ClN2O, has garnered attention in medicinal chemistry due to its potential pharmacological effects, particularly in the context of infectious diseases and inflammation.
Target of Action
Pyrazole derivatives, including this compound, exhibit a range of biological activities. They are known to interact with various molecular targets within cells, leading to alterations in cellular processes. Specifically, this compound has been linked to antileishmanial and antimalarial activities, suggesting its potential utility in treating parasitic infections .
Mode of Action
The mechanism of action typically involves the inhibition of specific enzymes or pathways critical for the survival and replication of pathogens. For example, compounds derived from pyrazole structures have demonstrated the ability to disrupt metabolic processes in target organisms .
Antimicrobial Properties
Research indicates that pyrazole derivatives possess significant antimicrobial activity. A study highlighted that various pyrazole compounds were effective against bacterial strains such as Escherichia coli and Staphylococcus aureus, with some derivatives demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range .
Table 1: Summary of Biological Activities
Case Studies
- Antitubercular Activity : A series of pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis. The results showed promising activity with some compounds exhibiting over 90% inhibition at low concentrations compared to standard drugs like rifampin .
- Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of several pyrazole derivatives. Compounds demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential for treating inflammatory diseases .
- Anticancer Potential : Research has also explored the anticancer properties of pyrazole derivatives. In vitro assays indicated that certain compounds could inhibit cancer cell proliferation across various cell lines, showcasing their potential as therapeutic agents in oncology .
Q & A
Q. What safety protocols should researchers follow when handling (3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride in laboratory settings?
Methodological Answer:
- PPE Requirements : Use chemical-resistant gloves (nitrile), safety goggles, and flame-retardant lab coats due to its corrosive and flammable nature .
- Handling : Conduct reactions under inert atmospheres (argon/nitrogen) to avoid moisture exposure, which triggers violent hydrolysis .
- Ventilation : Use fume hoods to prevent inhalation of vapors, which can cause severe respiratory irritation .
- Spill Management : Neutralize spills with dry sodium bicarbonate or vermiculite, followed by disposal in sealed containers .
Q. What are the standard synthetic routes for preparing this compound?
Methodological Answer:
- Reaction Scheme : React 3,4,5-trimethyl-1H-pyrazole with chloroacetyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C.
- Base Addition : Use triethylamine (1.2 equivalents) to scavenge HCl, improving yield and reducing side reactions .
- Purification : Isolate the product via vacuum distillation or column chromatography (hexane:ethyl acetate gradient) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm structure via -NMR (δ 2.1–2.3 ppm for methyl groups, δ 4.8–5.2 ppm for acetyl chloride protons) and -NMR (δ 165–170 ppm for carbonyl) .
- IR Spectroscopy : Identify C=O stretch (~1800 cm) and C-Cl stretch (~750 cm) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 215.08) .
- Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N, and Cl percentages .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,4,5-trimethylpyrazole substituent influence the reactivity of the acetyl chloride moiety?
Methodological Answer:
- Steric Hindrance : The bulky trimethylpyrazole group reduces nucleophilic substitution rates. Kinetic studies (e.g., competition experiments with amines) quantify this effect .
- Electronic Effects : Electron-donating methyl groups stabilize the pyrazole ring, indirectly destabilizing the acyl chloride via resonance withdrawal. Compare reactivity with unsubstituted analogs using Hammett plots .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
Methodological Answer:
- Crystallization Issues : Hygroscopicity and thermal instability complicate single-crystal growth.
- Mitigation Strategies :
Q. How can researchers design assays to evaluate the biological activity of derivatives synthesized from this compound?
Methodological Answer:
- Derivative Synthesis : React with nucleophiles (e.g., amines, thiols) to form amides or thioesters. Monitor reactions via TLC .
- Biological Screening :
Q. How should researchers address contradictions in reported synthetic yields for this compound?
Methodological Answer:
- Variable Factors :
- Optimization :
- Design a Doehlert matrix experiment to optimize equivalents of base, solvent polarity, and reaction time .
- Validate reproducibility via triplicate runs with statistical analysis (e.g., ANOVA) .
Q. What computational methods are suitable for modeling the reaction pathways of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states for nucleophilic acyl substitution .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., dichloromethane vs. THF) on reaction kinetics using GROMACS .
- Docking Studies : Predict binding affinities of derivatives with target proteins (e.g., kinases) using AutoDock Vina .
Q. What environmental impact assessments are necessary for large-scale use of this compound?
Methodological Answer:
- Ecototoxicity : Conduct OECD 201/202 tests for algal and Daphnia magna toxicity due to acute aquatic hazards (LC < 10 mg/L) .
- Degradation Studies :
- Hydrolysis kinetics: Monitor HCl release at pH 7.4 (PBS buffer) via ion chromatography .
- Photodegradation: Expose to UV light (254 nm) and analyze by GC-MS for breakdown products .
- Waste Disposal : Incinerate in EPA-compliant facilities with HCl scrubbers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
